1-Ethyl-5-iodotetrazole Thermal Stability: Activation Energy (Ea) as a Standalone Kinetic Benchmark
1-Ethyl-5-iodotetrazole exhibits a quantifiable activation energy barrier for decomposition that distinguishes it from the broader class. While direct numerical comparator data for methyl, propyl, or butyl analogs are not reported in the same study, the peer-reviewed literature explicitly states that 'Thermal stabilities, kinetic and activation parameters... depend on the substituent nature' for this series [1]. The measured Ea provides a critical benchmark for assessing the energy input required to trigger hazardous C–I homolytic cleavage, which differs intrinsically from the C–Br or C–Cl bonds in non-iodo analogs .
| Evidence Dimension | Thermal Decomposition Activation Energy (Ea) |
|---|---|
| Target Compound Data | 34100 cal/mol (34.1 kcal/mol) [2] |
| Comparator Or Baseline | 1-substituted C-iodotetrazole analogs (e.g., 1-methyl-, 1-propyl-, 1-butyl-5-iodotetrazole): Reported to have different thermal stabilities and activation parameters; exact numerical values not available in open sources. |
| Quantified Difference | Not calculable; directionality unknown. |
| Conditions | Melt; studied via thermogravimetry, manometry, and pyrolytic mass spectrometry [2] |
Why This Matters
This activation energy value is essential for evaluating thermal process safety margins and storage stability requirements when scaling reactions involving the exothermic homolysis of the C–I bond.
- [1] Nedel'ko, V. V.; Korsounskii, B. L.; Chukanov, N. V.; Larikova, T. S.; Nedel'ko, I. V.; Shastin, A. V. Thermal decomposition of C-iodotetrazoles. Russian Chemical Bulletin, 1996, 45(1), 60–63. View Source
- [2] Nedel'ko, V. V.; Korsounskii, B. L.; Larikova, T. S.; Stepanov, V. R.; Chukanov, N. V.; Nedel'ko, I. V. Thermal decomposition of 1-ethyl-5-iodotetrazole. Russian Chemical Bulletin, 1994, 43(11), 1812–1815. View Source
